Cas no 27355-22-2 (Phthalide (Fthalide))

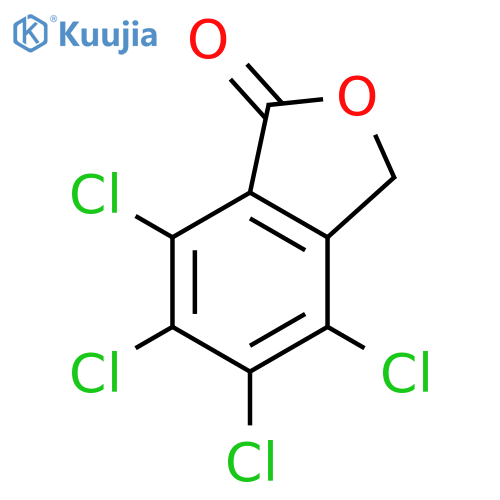

Phthalide (Fthalide) structure

商品名:Phthalide (Fthalide)

Phthalide (Fthalide) 化学的及び物理的性質

名前と識別子

-

- FTHALIDE

- KASURABCIDE

- BLASIN

- RABCIDE

- 4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-one

- 4,5,6,7-tetrachloro-phthalid

- BAYER 96610

- 1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-

- 4,5,6,7-tetrachloro-3H-2-benzofuran-1-one

- 1(3H)-4,5,6,7-tetrachloroisobenzofuranone

- 4,5,6,7-tetrachloro-1(3H)-isobenzofuranone

- 4,5,6,7-tetrachloroisobenzofuran-1(3H)-one

- 4,5,6,7-Tetrachlorophthalide

- 4,5,6,7-Tetrachlor-phthalid

- KF-32

- PHH

- phthalide

- Phthalide,4,5,6,7-tetrachloro

- CHEBI:47617

- SCHEMBL27454

- BRN 0182477

- 27355-22-2

- 4,5,6,7-TETRACHLORO-3H-ISOBENZOFURAN-1-ONE

- 4,5,6,7-TETRACHLORO-PHTHALIDE

- 44IHE2M2T4

- Q27094229

- PD007105

- C18611

- 1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-

- UNII-44IHE2M2T4

- CHEMBL357452

- AKOS004907316

- 4,5,6,7-Tetrachlorophthalidefthalide

- 4-17-00-04950 (Beilstein Handbook Reference)

- Phthalide, 4,5,6,7-tetrachloro-

- tetrachlorophthalide

- FT-0630532

- DTXSID2058045

- DB03302

- NS00008958

- DB-047208

- Phthalide (Fthalide)

-

- インチ: InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2

- InChIKey: NMWKWBPNKPGATC-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1

計算された属性

- せいみつぶんしりょう: 269.88100

- どういたいしつりょう: 269.881

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26.3A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.767±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 209.5 ºC

- ふってん: 381.73°C (rough estimate)

- フラッシュポイント: 215.8°C

- 屈折率: 1.5282 (estimate)

- ようかいど: Insuluble (9.0E-3 g/L) (25 ºC),

- PSA: 26.30000

- LogP: 3.97060

- ようかいせい: 未確定

Phthalide (Fthalide) セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S26; S36; S24/25

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:0-6°C

Phthalide (Fthalide) 税関データ

- 税関コード:2932209013

- 税関データ:

中国税関コード:

{"error_code":"54004","error_msg":"Please recharge"}{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}規制条件:S(輸出入農薬登録証{"error_code":"54004","error_msg":"Please recharge"}税金還付率:0.0%.Minimum tariff:6.5%.一般関税{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}一般関税:20.0%

Phthalide (Fthalide) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P384528-1mg |

Phthalide (Fthalide) |

27355-22-2 | 1mg |

$ 207.00 | 2023-04-16 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021926-10mg |

Phthalide (Fthalide) |

27355-22-2 | 10mg |

¥894 | 2024-05-24 | ||

| TargetMol Chemicals | T20612-5 mg |

4,5,6,7-Tetrachlorophthalide |

27355-22-2 | 98% | 5mg |

¥ 7,000 | 2023-07-10 | |

| TargetMol Chemicals | T20612-25mg |

4,5,6,7-Tetrachlorophthalide |

27355-22-2 | 25mg |

¥ 10600 | 2024-07-19 | ||

| TRC | P384528-10mg |

Phthalide (Fthalide) |

27355-22-2 | 10mg |

$ 1642.00 | 2023-04-16 | ||

| TargetMol Chemicals | T20612-5mg |

4,5,6,7-Tetrachlorophthalide |

27355-22-2 | 98% | 5mg |

¥ 7000 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F59270-10mg |

4,5,6,7-tetrachloro-2-benzofuran-1(3H)-one |

27355-22-2 | 10mg |

¥808.0 | 2023-09-07 | ||

| A2B Chem LLC | AY00304-10mg |

Fthalide |

27355-22-2 | 99% | 10mg |

$587.00 | 2024-04-20 |

Phthalide (Fthalide) 関連文献

-

Hirotaka Obana,Kazuhiko Akutsu,Masahiro Okihashi,Sachiko Kakimoto,Shinjiro Hori Analyst 1999 124 1159

-

Hajime Kato Pestic. Outlook 2001 12 23

-

Yoshio Kurahashi Pestic. Outlook 2001 12 32

-

Hirotaka Obana,Kazuhiko Akutsu,Masahiro Okihashi,Shinjiro Hori Analyst 2001 126 1529

27355-22-2 (Phthalide (Fthalide)) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:27355-22-2)Phthalide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:27355-22-2)FTHALIDE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ